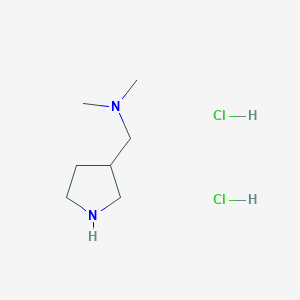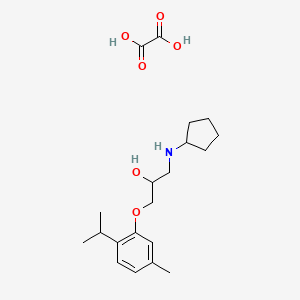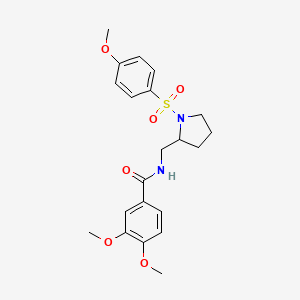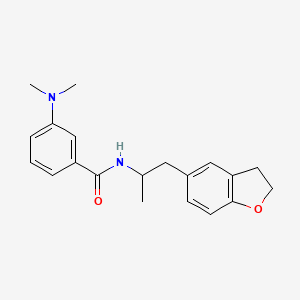
(E)-5-(4-(benzyloxy)-3-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzyl ether and methoxy groups, followed by the introduction of the morpholino and thiazolone groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the double bond in the thiazolone group suggests that the compound could exist in different isomeric forms .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, including reactions involving the benzyl ether and methoxy groups, as well as reactions involving the morpholino and thiazolone groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the ether and methoxy groups could affect the compound’s solubility in different solvents .Scientific Research Applications
Antiviral Activity
Benzofuran derivatives, including the compound , have demonstrated potent antiviral properties. Researchers have identified novel macrocyclic benzofuran compounds with anti-hepatitis C virus (HCV) activity . This specific compound could potentially serve as an effective therapeutic drug for hepatitis C disease.
Anticancer Potential
Benzofuran-based scaffold compounds have been explored as potential anticancer agents. For instance, novel benzothiophene and benzofuran derivatives have been developed and utilized in cancer research. These compounds exhibit promising cytotoxic effects against cancer cells .
Thermoelectric Materials
While not directly related to biological applications, the compound’s structural features make it interesting for thermoelectric research. Conducting polymers, such as poly(3-hexylthiophene) (P3HT), possess both electrical conductivity and mechanical flexibility. P3HT, a well-known conducting polymer, serves as a model system for studying electronic-thermal correlations and developing high-performance thermoelectric devices. Researchers investigate strategies to enhance P3HT-based thermoelectric materials, including molecular weight, orientation, and structural modifications .
Polymer-Based Electronics
Polymer materials play a crucial role in various electronic applications. Although not specifically studied for this compound, related polymers like poly-(3,4-ethylenedioxythiophene) (PEDT) find use in antistatic coatings, cathodes in capacitors, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaics, and electrochromic devices .
Neurotransmitter Metabolite Analysis
The compound’s structural motifs may also have relevance in analytical chemistry. For instance, researchers analyze catecholamines and their metabolites using liquid chromatography-mass spectrometry (LC-MS). The metabolites include 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-26-19-13-17(7-8-18(19)28-15-16-5-3-2-4-6-16)14-20-21(25)23-22(29-20)24-9-11-27-12-10-24/h2-8,13-14H,9-12,15H2,1H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZDWPMDDZXNB-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(benzyloxy)-3-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)



![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)

![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
